molecular formula C13H16ClNO B2914588 N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2411194-14-2

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2914588
CAS No.: 2411194-14-2
M. Wt: 237.73
InChI Key: IJLVQFWQEGMASE-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide is an organic compound with the molecular formula C13H16ClNO. This compound is characterized by the presence of a chlorophenyl group, a methylpropyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide typically involves the reaction of 4-chlorobenzyl chloride with isobutyraldehyde to form an intermediate, which is then reacted with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts such as palladium on carbon can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Halogenated reagents, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-methylprop-2-enamide
  • N-(4-Methoxyphenyl)-2-methylprop-2-enamide
  • N-(4-Bromophenyl)-2-methylprop-2-enamide

Uniqueness

N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-4-12(16)15-9-13(2,3)10-5-7-11(14)8-6-10/h4-8H,1,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVQFWQEGMASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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